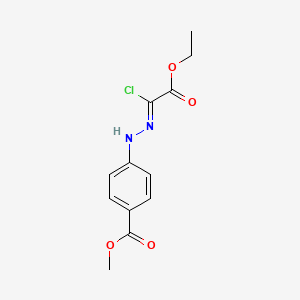
2-Chloro-2-(4'-methoxycarbonylphenylhydrazono)acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-(4'-methoxycarbonylphenylhydrazono)acetic acid ethyl ester is a useful research compound. Its molecular formula is C12H13ClN2O4 and its molecular weight is 284.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-2-(4'-methoxycarbonylphenylhydrazono)acetic acid ethyl ester (CAS: 1207062-38-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and cytotoxic effects, along with relevant case studies and research findings.
- Molecular Formula : C12H13ClN2O4
- Molar Mass : 284.7 g/mol
- Structure : The compound features a chloro group, a methoxycarbonyl group, and a hydrazone linkage, which are significant for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of hydrazone compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study focusing on similar hydrazone derivatives found that they can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | 25 µg/mL | |
| Escherichia coli (Gram-negative) | 50 µg/mL |
Antiviral Activity
The compound's structural characteristics suggest potential antiviral activity. In studies involving similar compounds, it was noted that modifications to the hydrazone structure could enhance efficacy against viral replication. For instance, compounds exhibiting over 50% inhibition of viral replication at concentrations around 50 µM were deemed active.
Cytotoxicity
Cytotoxicity studies are crucial for determining the safety profile of any new compound. Preliminary assessments indicated that while some hydrazone derivatives showed promising biological activity, they also exhibited cytotoxic effects at higher concentrations. For example, compounds similar to this compound displayed CC50 values that necessitated careful evaluation in therapeutic contexts.
Case Studies
- Antiviral Efficacy : A study synthesized several hydrazone derivatives and tested their efficacy against viral infections. The results indicated that specific modifications to the hydrazone structure significantly increased antiviral activity, particularly against flaviviruses.
- Antimicrobial Testing : In another investigation, a series of hydrazone compounds were evaluated for their antibacterial properties. The study concluded that structural variations directly influenced their effectiveness against various bacterial strains.
特性
IUPAC Name |
methyl 4-[(2Z)-2-(1-chloro-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-3-19-12(17)10(13)15-14-9-6-4-8(5-7-9)11(16)18-2/h4-7,14H,3H2,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZOHWDFXLGWPD-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)C(=O)OC)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














